molecular formula C11H12N2O3S2 B6576771 5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid CAS No. 688340-61-6

5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid

Cat. No.: B6576771
CAS No.: 688340-61-6
M. Wt: 284.4 g/mol
InChI Key: OTVIBJCNPDCHNX-UHFFFAOYSA-N
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Description

5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid is a complex organic compound characterized by its thieno[3,2-d]pyrimidin core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction parameters. The process is optimized for efficiency and yield, often involving continuous flow chemistry or batch processing.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: It may be used as a probe to study biological systems or as a precursor for bioactive compounds.

  • Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

  • Thieno[3,2-d]pyrimidin-4-one derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Indole derivatives: These compounds have a different heterocyclic core but may exhibit similar biological activities.

Uniqueness: 5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for diverse chemical reactivity and biological activity.

Biological Activity

5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a thieno[3,2-d]pyrimidine core substituted with a pentanoic acid moiety. Its molecular formula is C11H12N2O2SC_{11}H_{12}N_2O_2S and it possesses a molecular weight of approximately 236.29 g/mol. The structural features contribute to its interaction with biological targets.

Research indicates that compounds with thienopyrimidine structures often exhibit multiple mechanisms of action:

  • Antitumor Activity : Similar derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, thieno[2,3-d]pyrimidines have been reported to inhibit the activity of receptor tyrosine kinases (RTKs), which are crucial in cancer progression .
  • Enzyme Inhibition : Compounds in this class can inhibit key enzymes like acetylcholinesterase and urease, which are relevant in treating neurological disorders and bacterial infections respectively .
  • Antimicrobial Properties : Some thienopyrimidine derivatives have demonstrated antibacterial activity against various strains, indicating potential for development as antimicrobial agents .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various thienopyrimidine derivatives revealed that certain compounds exhibited IC50 values in the low nanomolar range against breast cancer cell lines (MCF-7 and MDA-MB-231). For example:

CompoundCell LineIC50 (nM)
Compound AMCF-79.1
Compound BMDA-MB-23128.0

These findings suggest that similar compounds may also exhibit potent antitumor effects .

Antiproliferative Activity

The antiproliferative activity of thienopyrimidine derivatives was assessed using the MTT assay across several cell lines. The results indicated that some derivatives significantly inhibited cell proliferation at concentrations less than 1 µM, highlighting their potential as therapeutic agents.

Case Studies

  • Study on Thieno[2,3-d]pyrimidines : A series of synthesized compounds were tested for their effects on human cancer cell lines. The study found that modifications to the thienopyrimidine structure could enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Antimicrobial Activity Assessment : Another investigation focused on the antibacterial properties of thienopyrimidines against resistant bacterial strains. The results indicated effective inhibition at low concentrations, suggesting a promising avenue for developing new antibiotics .

Properties

IUPAC Name

5-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S2/c14-8(15)3-1-2-5-13-10(16)9-7(4-6-18-9)12-11(13)17/h4,6H,1-3,5H2,(H,12,17)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVIBJCNPDCHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=S)N(C2=O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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